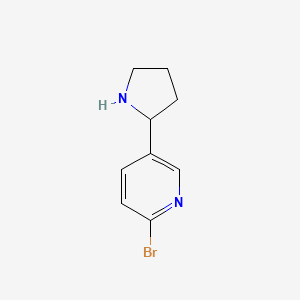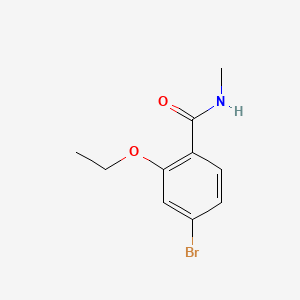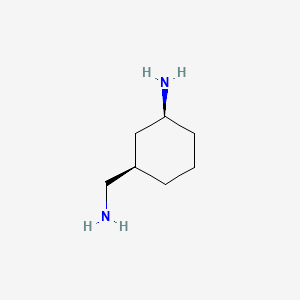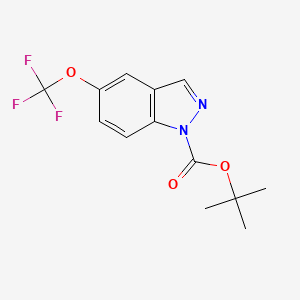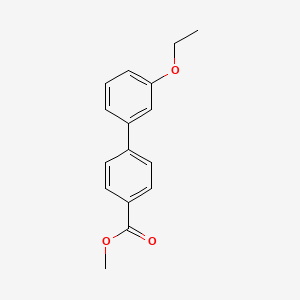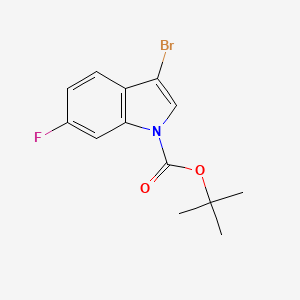
1-Boc-3-bromo-6-fluoroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-bromo-6-fluoroindole, also known as tert-butyl 3-bromo-6-fluoro-1H-indole-1-carboxylate, is a research chemical . It has a molecular weight of 314.15 and its InChI code is 1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3 .
Molecular Structure Analysis
The molecular formula of 1-Boc-3-bromo-6-fluoroindole is C13H13BrFNO2 . The average mass is 314.150 Da and the monoisotopic mass is 313.011353 Da .Physical And Chemical Properties Analysis
1-Boc-3-bromo-6-fluoroindole is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Characterization
Synthesis of Fluoroindoles : Research demonstrates efficient methods for synthesizing fluoroindoles, such as 3-fluoroindoles, which are relevant to the study of 1-Boc-3-bromo-6-fluoroindole. These methods include the reduction of difluoro-2-oxindoles using a borane tetrahydrofuran complex, producing stable fluoroindolines when substituted with electron-withdrawing groups (Torres et al., 1999).
Mechanochromic Luminescence : Studies on N,N'-Bis-Boc-3,3'-di(pyren-1-yl)-2,2'-biindole reveal two-step mechanochromic luminescence. This research could provide insights into the properties and applications of related compounds like 1-Boc-3-bromo-6-fluoroindole (Ito et al., 2016).
Ionization Potentials and Fluorescence : The study of ionization potentials in fluoroindoles, including 6-fluoroindole, helps understand their fluorescence behavior in proteins. This knowledge could be extrapolated to understand the fluorescence properties of similar compounds like 1-Boc-3-bromo-6-fluoroindole (Liu et al., 2005).
Chemical Reactions and Modifications
Catalysis in Borylation : Bismuth acetate has been used to facilitate sequential protodeboronations, which can be applied to bromo and fluoroindoles. This technique could potentially be adapted for modifications of 1-Boc-3-bromo-6-fluoroindole (Shen et al., 2016).
Hydrofluorination of Bromooxindoles : A study describes the hydrofluorination of 3-bromooxindole, a process which could be relevant for modifying 1-Boc-3-bromo-6-fluoroindole to create fluorooxindole derivatives (Mizuta et al., 2017).
Applications in Biomedical Research
Antioxidative Properties of Bromoindoles : Bromoindole derivatives, including 6-bromoindoles, have been studied for their antioxidative properties. This research could provide insights into the potential antioxidative applications of 1-Boc-3-bromo-6-fluoroindole (Ochi et al., 1998).
Antimalarial Activity : Research on artemisinin derivatives with bromo and fluoro functions, like 3-fluoroaniline derivatives, shows effectiveness against malaria. This suggests potential exploration of 1-Boc-3-bromo-6-fluoroindole in similar contexts (Lin et al., 1990).
Absorption and Fluorescence in Biophysical Studies : The study of indole-3-acetic acids, including fluoro derivatives, on absorption and fluorescence spectra can inform the use of 1-Boc-3-bromo-6-fluoroindole in biophysical and biochemical research (Carić et al., 2004).
Safety and Hazards
The safety information for 1-Boc-3-bromo-6-fluoroindole indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
tert-butyl 3-bromo-6-fluoroindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAERWTKKEZHNEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150889 |
Source


|
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-bromo-6-fluoroindole | |
CAS RN |
1314406-46-6 |
Source


|
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

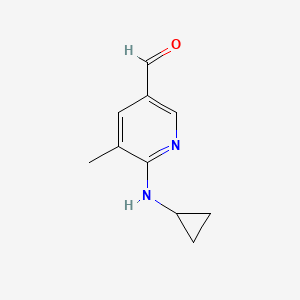
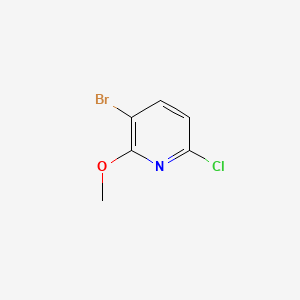

![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)


![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)
![Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B578454.png)
